Mechanism of Action: Clevudine Triphosphate Acts as a Noncompetitive Inhibitor of HBV Polymerase
Clevudine triphosphate is a noncompetitive, non-chain-terminating inhibitor of HBV reverse transcriptase, capable of inhibiting the protein priming step of viral DNA synthesis independently of the natural deoxynucleoside triphosphate (dNTP) substrate [1]. This contrasts with entecavir triphosphate (ETV-TP), a dGTP analog, which only inhibited protein priming when initiated specifically with dGTP [2].
| Evidence Dimension | Inhibition of HBV protein priming |
|---|---|
| Target Compound Data | Inhibits protein priming independently of dNTP substrate and without being incorporated into DNA. |
| Comparator Or Baseline | Entecavir triphosphate (ETV-TP): Inhibits protein priming only when initiated specifically with dGTP. |
| Quantified Difference | Qualitative difference in mechanism. |
| Conditions | HBV endogenous polymerase assay and in vitro protein priming assay. |
Why This Matters
This unique mechanism allows CLV-TP to inhibit a distinct stage of HBV replication that is not targeted by conventional NRTIs, offering a different resistance profile and potential for combination therapy.
- [1] Squires, K. E., et al. (2020). ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens. Antimicrobial Agents and Chemotherapy, 64(9), e00836-20. View Source
- [2] Jones, S. A., et al. (2013). Noncompetitive inhibition of hepatitis B virus reverse transcriptase protein priming and DNA synthesis by the nucleoside analog clevudine. Antimicrobial Agents and Chemotherapy, 57(9), 4181-4189. View Source
